dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate
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Overview
Description
Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is an organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate typically involves the reaction of appropriate diols with dimethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex dioxane-containing molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a prodrug or a drug delivery agent.
Industry: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which can then interact with biological targets, such as enzymes or receptors. The dioxane ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S,5R)-1,4-dithiane-2,5-diol
- Dimethyl (2S,5R)-1,4-dithiane-2,5-dithiol
- Dimethyl (2S,5R)-1,4-dithiane-2,5-diselenol
Uniqueness
Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is unique due to its dioxane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds with sulfur or selenium atoms in the ring, the oxygen atoms in the dioxane ring provide different reactivity and stability profiles. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-11-7(9)5-3-14-6(4-13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFNYOCDXQECS-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CO[C@@H](CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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